molecular formula C12H14O3 B8371559 5-(2-Methylphenyl)-4-oxopentanoic acid

5-(2-Methylphenyl)-4-oxopentanoic acid

Cat. No.: B8371559
M. Wt: 206.24 g/mol
InChI Key: JCVNDBBHXGMELA-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-4-oxopentanoic acid is a substituted pentanoic acid derivative featuring a 2-methylphenyl group at the fifth carbon and a ketone group at the fourth position. This compound belongs to the broader class of 4-oxopentanoic acid derivatives, which are structurally characterized by a five-carbon backbone with a ketone functionality. For instance, derivatives of 4-oxopentanoic acid are frequently studied in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility as intermediates .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5-(2-methylphenyl)-4-oxopentanoic acid

InChI

InChI=1S/C12H14O3/c1-9-4-2-3-5-10(9)8-11(13)6-7-12(14)15/h2-5H,6-8H2,1H3,(H,14,15)

InChI Key

JCVNDBBHXGMELA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

5-(4-Methoxyphenyl)-5-oxopentanoic Acid

  • Molecular Formula : C₁₂H₁₄O₄
  • Purity : 95%
  • This compound is commercially available in gram-scale quantities .

5-(4-Fluorophenyl)-5-oxopentanoic Acid

  • Molecular Formula : C₁₁H₁₀FO₃
  • Molecular Weight : 210.2 g/mol
  • CAS No.: 149437-76-3
  • Key Features : The electron-withdrawing fluorine atom may reduce reactivity at the aromatic ring, influencing its stability and interactions in biological systems .

5-(5-Methyl-2-thienyl)-5-oxopentanoic Acid

  • Molecular Formula : C₁₀H₁₂O₃S
  • Yield : 60% (synthesized via acid-catalyzed reactions)
  • Melting Point : 105–107°C
  • Spectral Data :
    • IR : 1693 cm⁻¹ (COOH), 1650 cm⁻¹ (C=O)
    • ¹H-NMR : δ 7.54 (d, 1H), 6.80 (d, 1H), 2.54 (s, CH₃)
  • Key Features : The thienyl group introduces sulfur-based electronic effects, altering solubility and reactivity compared to purely aromatic analogs .

Comparison of Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound* C₁₂H₁₄O₃ 218.24 Not reported 2-Methylphenyl, ketone, carboxylic acid
5-(4-Methoxyphenyl)-5-oxopentanoic acid C₁₂H₁₄O₄ 246.24 Not reported 4-Methoxyphenyl, ketone, carboxylic acid
5-(4-Fluorophenyl)-5-oxopentanoic acid C₁₁H₁₀FO₃ 210.20 Not reported 4-Fluorophenyl, ketone, carboxylic acid
4-Oxopentanoic acid (Levulinic acid) C₅H₈O₃ 116.12 33–35 Ketone, carboxylic acid

Q & A

Q. What are the recommended synthetic routes for 5-(2-Methylphenyl)-4-oxopentanoic acid, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with a Friedel-Crafts acylation of 2-methylbenzene derivatives using glutaric anhydride to introduce the ketone and carboxylic acid functionalities . Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity. Monitoring via TLC and HPLC ensures intermediate control .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm the aromatic methyl group (δ ~2.3 ppm for CH3_3) and ketone (δ ~200-210 ppm for C=O in 13^{13}C) .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~2500-3300 cm1^{-1} (carboxylic acid O-H) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M-H]^-) at m/z 220.1 (calculated for C12_{12}H12_{12}O3_3) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data for this compound be resolved?

  • Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Use deuterated DMSO to stabilize carboxylic acid protons and compare with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level). Variable-temperature NMR can identify dynamic equilibria .

Q. What mechanistic insights explain the compound’s interaction with enzymatic targets (e.g., oxidoreductases)?

  • Methodological Answer : The 2-methylphenyl group enhances hydrophobic interactions with enzyme active sites, while the ketone participates in hydrogen bonding. Molecular docking studies (using AutoDock Vina) and site-directed mutagenesis can validate binding residues. Compare inhibition kinetics (Ki_i) with analogs lacking the methyl group to isolate steric/electronic contributions .

Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic) at 40°C for 24 hours. Monitor degradation via HPLC-PDA.
  • Storage Recommendations : Store at -20°C in amber vials under nitrogen to prevent oxidation and hydrolysis, as suggested by analogous oxopentanoic acid derivatives .

Q. What strategies are effective for quantifying trace impurities in this compound using LC-MS?

  • Methodological Answer : Employ a reverse-phase C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MS/MS detection in MRM mode. Calibrate against certified reference materials (e.g., 4-oxopentanoic acid derivatives) to identify byproducts like unreacted intermediates or oxidation products .

Q. How can contradictions in reported biological activity across in vitro models be addressed?

  • Methodological Answer : Variability may stem from cell-line-specific metabolic pathways or assay conditions. Standardize protocols using ISO-certified cell lines (e.g., HepG2 for liver metabolism) and control for oxygen tension, serum concentration, and incubation time. Validate results with orthogonal assays (e.g., enzymatic activity vs. cellular viability) .

Notes on Evidence Utilization

  • Synthesis and purification methods were extrapolated from fluorophenyl analogs .
  • Stability recommendations derive from safety data sheets of structurally related compounds .
  • Biological interaction mechanisms inferred from studies on 5-(4-fluorophenyl)-4-oxopentanoic acid .

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